molecular formula C14H18Co B12092642 Cobalt(2+);2-ethylcyclopenta-1,3-diene

Cobalt(2+);2-ethylcyclopenta-1,3-diene

Cat. No.: B12092642
M. Wt: 245.23 g/mol
InChI Key: QRFIJTAMAHQWOB-UHFFFAOYSA-N
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Description

Cobalt(2+);2-ethylcyclopenta-1,3-diene is a coordination compound where cobalt is in the +2 oxidation state, coordinated with 2-ethylcyclopenta-1,3-diene. This compound belongs to the class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions. These complexes have significant applications in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylcyclopenta-1,3-diene typically involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) under retro-Diels-Alder reaction conditions . The resulting cyclopentadiene derivatives can then be coordinated with cobalt(2+) ions to form the desired complex.

Industrial Production Methods

Industrial production of cobalt(2+);2-ethylcyclopenta-1,3-diene involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process typically includes the use of cobalt salts and cyclopentadiene derivatives under controlled temperature and pressure conditions to ensure efficient coordination.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of cobalt.

    Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(3+) complexes, while reduction may yield cobalt(0) or cobalt(1+) complexes. Substitution reactions can yield a variety of cobalt complexes with different ligands.

Scientific Research Applications

Cobalt(2+);2-ethylcyclopenta-1,3-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves the coordination of the cobalt ion with the cyclopentadiene ligand, which stabilizes the cobalt in the +2 oxidation state. The compound can undergo various catalytic cycles, where the cobalt ion facilitates the activation and transformation of substrates through coordination and redox processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Cobalt(2+);2-ethylcyclopenta-1,3-diene can be compared with other similar compounds, such as:

    Cobalt(2+);cyclopentadiene: Similar in structure but without the ethyl substitution, leading to different reactivity and stability.

    Nickel(2+);2-ethylcyclopenta-1,3-diene: Similar coordination chemistry but with nickel instead of cobalt, resulting in different catalytic properties.

    Iron(2+);2-ethylcyclopenta-1,3-diene: Another transition metal complex with similar ligands but different redox behavior and catalytic activity.

These comparisons highlight the unique properties of this compound, such as its specific redox behavior and catalytic efficiency in certain reactions .

Properties

Molecular Formula

C14H18Co

Molecular Weight

245.23 g/mol

IUPAC Name

cobalt(2+);2-ethylcyclopenta-1,3-diene

InChI

InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2

InChI Key

QRFIJTAMAHQWOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2]

Origin of Product

United States

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